![molecular formula C19H16S B14081839 Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- CAS No. 101894-48-8](/img/structure/B14081839.png)
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is an organic compound with the molecular formula C19H16S It is a derivative of naphthalene, where a 2,3-dihydro-1H-inden-2-ylthio group is attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- typically involves the reaction of naphthalene derivatives with 2,3-dihydro-1H-inden-2-ylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the naphthalene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thio group can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)oxy]-: Similar structure but with an oxygen atom instead of sulfur.
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-: Contains an amino group instead of a thio group.
Uniqueness
Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]- is unique due to the presence of the thio group, which imparts different chemical reactivity and biological activity compared to its oxygen and amino analogs. The sulfur atom can engage in unique interactions, such as forming stronger covalent bonds with certain enzyme residues, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
101894-48-8 |
|---|---|
Formule moléculaire |
C19H16S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-ylsulfanyl)naphthalene |
InChI |
InChI=1S/C19H16S/c1-2-6-15-11-18(10-9-14(15)5-1)20-19-12-16-7-3-4-8-17(16)13-19/h1-11,19H,12-13H2 |
Clé InChI |
PQYOWUXYVRHAAV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)SC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


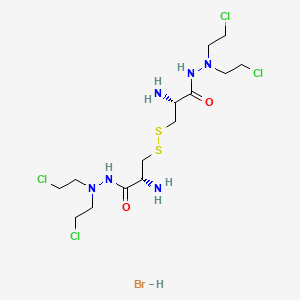
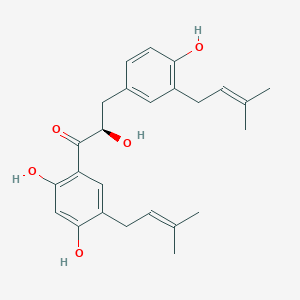
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
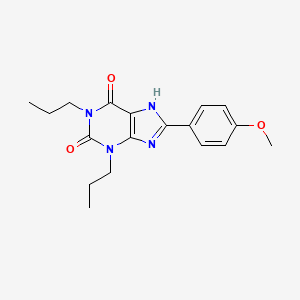


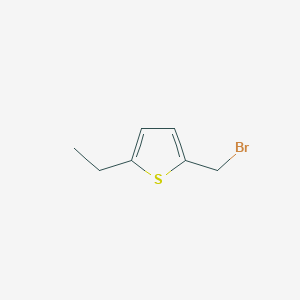
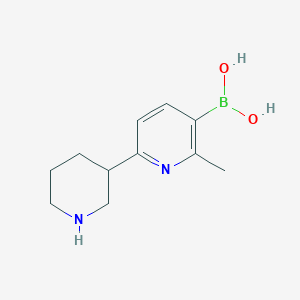
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)

